

Application Notes: Myeloperoxidase (MPO) Activity Assay Using o-Dianisidine Dihydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

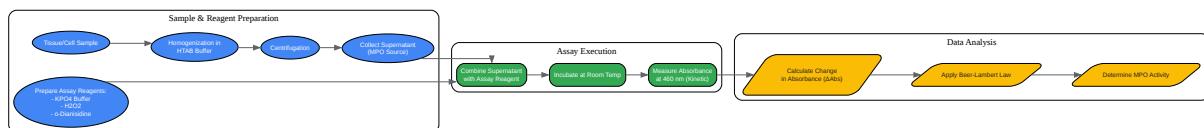
Compound Name: 3,3'-Dimethoxybenzidine dihydrochloride

Cat. No.: B051592

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction


Myeloperoxidase (MPO) is a peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.^{[1][2][3][4]} It plays a critical role in the innate immune system's defense against pathogens through the generation of reactive oxygen species.^{[5][6]} However, dysregulated MPO activity is implicated in the pathophysiology of various inflammatory diseases, including cardiovascular disease, neurodegenerative disorders, and inflammatory bowel disease, by contributing to oxidative stress and tissue damage.^{[1][2][5]} Consequently, the measurement of MPO activity serves as a valuable biomarker for neutrophil infiltration and inflammation in preclinical and clinical research.^[7]

This application note provides a detailed protocol for a simple and cost-effective colorimetric assay to determine MPO activity in biological samples, such as tissue homogenates, using o-Dianisidine dihydrochloride as the chromogenic substrate.^[7] The assay is based on the principle that in the presence of hydrogen peroxide (H_2O_2), MPO catalyzes the oxidation of o-Dianisidine, resulting in the formation of a colored product that can be quantified spectrophotometrically at 460 nm.^{[1][7][8]}

Principle of the Assay

The myeloperoxidase-catalyzed oxidation of o-Dianisidine dihydrochloride proceeds in the presence of hydrogen peroxide. MPO utilizes H_2O_2 to oxidize o-Dianisidine, leading to the formation of a brownish-orange colored product. The rate of color development is directly proportional to the MPO activity in the sample and can be monitored by measuring the increase in absorbance at 460 nm.[1][7]

Experimental Workflow Overview

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. assaygenie.com [assaygenie.com]
- 2. The many roles of myeloperoxidase: From inflammation and immunity to biomarkers, drug metabolism and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. Myeloperoxidase - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myeloperoxidase (MPO) Activity Assay Kit - Elabscience® [elabscience.com]
- To cite this document: BenchChem. [Application Notes: Myeloperoxidase (MPO) Activity Assay Using o-Dianisidine Dihydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b051592#using-o-dianisidine-dihydrochloride-in-a-myeloperoxidase-mpo-activity-assay>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com